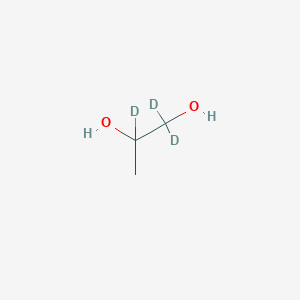
1,2-Propanediol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol-d3, also known as deuterated propylene glycol, is a deuterium-labeled compound of 1,2-propanediol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can be useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium atoms in place of hydrogen atoms can provide valuable information about molecular structures and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol-d3 can be synthesized through several methods, including the deuteration of 1,2-propanediol. One common approach involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to achieve a high degree of deuteration.
Another method involves the reduction of deuterated propylene oxide with deuterium gas. This reaction can be catalyzed by a metal catalyst such as platinum or palladium. The reaction conditions include high pressure and moderate temperatures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The process may include multiple steps, such as the synthesis of deuterated propylene oxide followed by its reduction to this compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated hydroxyacetone or deuterated lactic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield deuterated propanol. Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Esterification: this compound can react with carboxylic acids to form deuterated esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Substitution: Halogenation of this compound can produce deuterated halopropanols. Common halogenating agents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), platinum (Pt), and hydrogen gas (H2) under high pressure.
Esterification: Carboxylic acids, sulfuric acid (H2SO4), and p-toluenesulfonic acid (PTSA) under reflux conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and sodium iodide (NaI) in the presence of a solvent such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.
Reduction: Deuterated propanol.
Esterification: Deuterated esters.
Substitution: Deuterated halopropanols.
Scientific Research Applications
1,2-Propanediol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions. Its deuterated form is particularly useful in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. Deuterated compounds can provide insights into drug interactions and metabolic pathways.
Industry: Used in the production of deuterated solvents, which are essential for NMR spectroscopy and other analytical techniques. It is also employed in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-propanediol-d3 depends on its specific application. In NMR spectroscopy, the presence of deuterium atoms provides valuable information about molecular structures and dynamics. Deuterium has a different magnetic moment compared to hydrogen, which allows for the differentiation of deuterated and non-deuterated regions in a molecule.
In metabolic studies, this compound can be used as a tracer to investigate metabolic pathways and the incorporation of deuterated compounds into biomolecules. The deuterium atoms can be detected using mass spectrometry, providing insights into the metabolism and distribution of the compound.
Comparison with Similar Compounds
1,2-Propanediol-d3 can be compared with other similar compounds, such as:
1,2-Propanediol (Propylene Glycol): The non-deuterated form of 1,2-propanediol. It has similar chemical properties but lacks the deuterium labeling, making it less useful for NMR spectroscopy and metabolic studies.
1,3-Propanediol: A structural isomer of 1,2-propanediol with the hydroxyl groups on the first and third carbon atoms. It has different chemical properties and applications, such as in the production of polytrimethylene terephthalate (PTT) polymers.
Glycerol (1,2,3-Propanetriol): A trihydroxy alcohol with three hydroxyl groups. It is widely used in the food, pharmaceutical, and cosmetic industries. Glycerol has different chemical properties and applications compared to this compound.
Conclusion
This compound is a valuable deuterated compound with a wide range of applications in scientific research, particularly in NMR spectroscopy, metabolic studies, and pharmacokinetic investigations. Its unique properties, such as the presence of deuterium atoms, make it a useful tool for studying molecular structures, dynamics, and metabolic pathways. The compound can be synthesized through various methods, including the deuteration of 1,2-propanediol and the reduction of deuterated propylene oxide. Its chemical reactivity and versatility make it an important compound in chemistry, biology, medicine, and industry.
Properties
CAS No. |
70195-21-0 |
|---|---|
Molecular Formula |
C3H8O2 |
Molecular Weight |
79.11 g/mol |
IUPAC Name |
1,1,2-trideuteriopropane-1,2-diol |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i2D2,3D |
InChI Key |
DNIAPMSPPWPWGF-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C)O)O |
Canonical SMILES |
CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
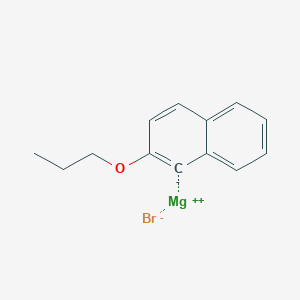
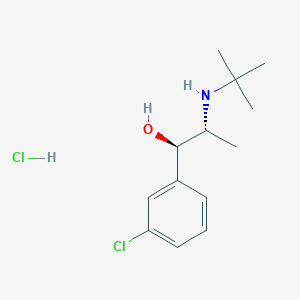
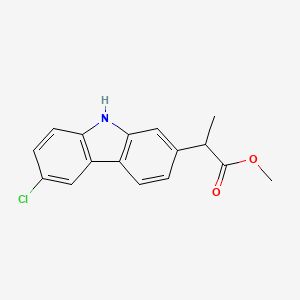
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
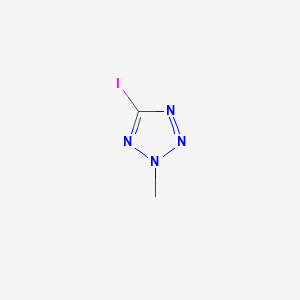
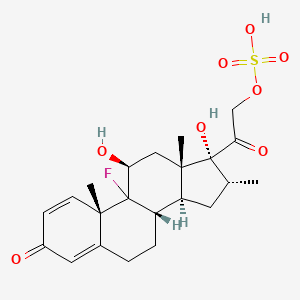
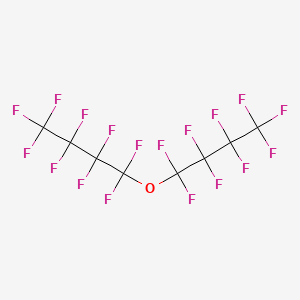

![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
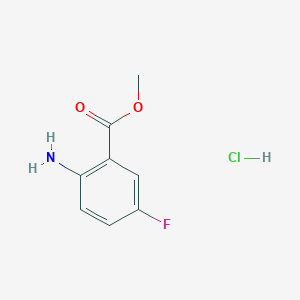
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)

